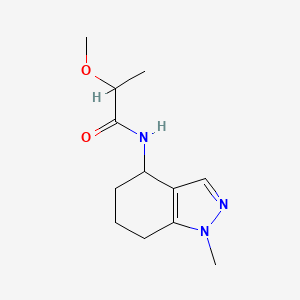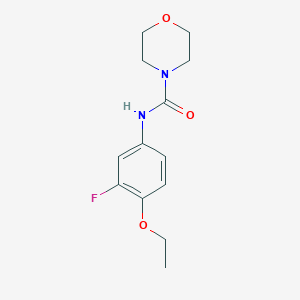
N-(4-ethoxy-3-fluorophenyl)morpholine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-ethoxy-3-fluorophenyl)morpholine-4-carboxamide, also known as EFMC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development. EFMC belongs to a class of compounds known as morpholine carboxamides, which have been extensively studied for their pharmacological properties.
科学研究应用
N-(4-ethoxy-3-fluorophenyl)morpholine-4-carboxamide has been studied extensively for its potential applications in drug development. It has been found to exhibit promising activity against several disease targets such as cancer, inflammation, and infectious diseases. N-(4-ethoxy-3-fluorophenyl)morpholine-4-carboxamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. N-(4-ethoxy-3-fluorophenyl)morpholine-4-carboxamide has also been studied for its potential as an antibacterial and antifungal agent.
作用机制
The exact mechanism of action of N-(4-ethoxy-3-fluorophenyl)morpholine-4-carboxamide is not well understood. However, it is believed to exert its pharmacological effects by binding to specific target proteins and modulating their activity. N-(4-ethoxy-3-fluorophenyl)morpholine-4-carboxamide has been shown to bind to several protein targets such as tubulin, histone deacetylase, and cyclooxygenase-2 (COX-2). It has been proposed that N-(4-ethoxy-3-fluorophenyl)morpholine-4-carboxamide inhibits the activity of these proteins, leading to the observed pharmacological effects.
Biochemical and Physiological Effects
N-(4-ethoxy-3-fluorophenyl)morpholine-4-carboxamide has been found to exhibit several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. N-(4-ethoxy-3-fluorophenyl)morpholine-4-carboxamide has also been found to inhibit the proliferation of cancer cells by arresting the cell cycle at the G2/M phase. In addition, N-(4-ethoxy-3-fluorophenyl)morpholine-4-carboxamide has been shown to inhibit angiogenesis by suppressing the expression of vascular endothelial growth factor (VEGF). N-(4-ethoxy-3-fluorophenyl)morpholine-4-carboxamide has also been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
实验室实验的优点和局限性
N-(4-ethoxy-3-fluorophenyl)morpholine-4-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for use in experiments. N-(4-ethoxy-3-fluorophenyl)morpholine-4-carboxamide has also been found to exhibit promising activity against several disease targets, making it a potential candidate for drug development. However, N-(4-ethoxy-3-fluorophenyl)morpholine-4-carboxamide also has some limitations for lab experiments. Its exact mechanism of action is not well understood, making it difficult to design experiments to study its effects. In addition, N-(4-ethoxy-3-fluorophenyl)morpholine-4-carboxamide has not been extensively studied for its toxicity and pharmacokinetics, which could limit its potential as a drug candidate.
未来方向
There are several future directions for research on N-(4-ethoxy-3-fluorophenyl)morpholine-4-carboxamide. One area of research could focus on elucidating the exact mechanism of action of N-(4-ethoxy-3-fluorophenyl)morpholine-4-carboxamide. This could involve studying its binding affinity to specific target proteins and analyzing its effects on downstream signaling pathways. Another area of research could focus on studying the toxicity and pharmacokinetics of N-(4-ethoxy-3-fluorophenyl)morpholine-4-carboxamide. This could involve conducting animal studies to determine its safety and efficacy in vivo. Finally, future research could focus on developing N-(4-ethoxy-3-fluorophenyl)morpholine-4-carboxamide derivatives with improved pharmacological properties, such as increased potency and selectivity for specific disease targets.
合成方法
The synthesis of N-(4-ethoxy-3-fluorophenyl)morpholine-4-carboxamide involves the reaction of 4-ethoxy-3-fluoroaniline with morpholine-4-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction takes place in a solvent such as dichloromethane or dimethylformamide (DMF) under an inert atmosphere. The resulting product is purified using column chromatography to obtain pure N-(4-ethoxy-3-fluorophenyl)morpholine-4-carboxamide.
属性
IUPAC Name |
N-(4-ethoxy-3-fluorophenyl)morpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FN2O3/c1-2-19-12-4-3-10(9-11(12)14)15-13(17)16-5-7-18-8-6-16/h3-4,9H,2,5-8H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZDRGPGILWCMDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)NC(=O)N2CCOCC2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(2,3-dimethoxyphenyl)methyl]methanesulfonamide](/img/structure/B7530562.png)
![N-[5-(5-bromothiophen-2-yl)-1H-pyrazol-3-yl]acetamide](/img/structure/B7530569.png)
![4-Oxo-4-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]butanoic acid](/img/structure/B7530578.png)
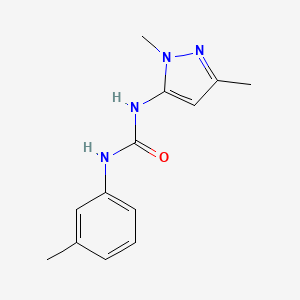
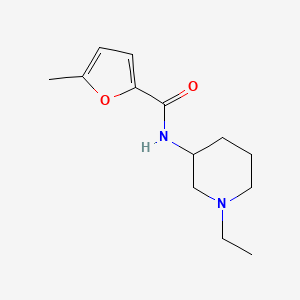
![2-[4-(2,3-dihydro-1H-inden-5-yl)-1,3-thiazol-2-yl]-N,N-dimethylacetamide](/img/structure/B7530588.png)
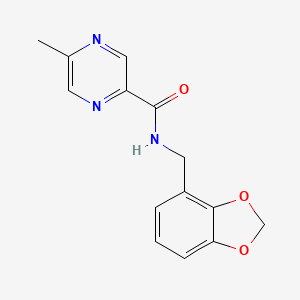


![6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl(thiadiazol-4-yl)methanone](/img/structure/B7530602.png)
![(2E,4E)-N-[4-(1H-pyrazol-5-yl)phenyl]hexa-2,4-dienamide](/img/structure/B7530606.png)

